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Compound of Interest

Compound Name:
2-propyl-4,5,6,7-tetrahydro-2H-

indazol-3-amine

Cat. No.: B13157349

Get Quote

Executive Summary & Scaffold Overview
The 4,5,6,7-tetrahydroindazole (THI) scaffold represents a critical pharmacophore in modern

drug discovery, distinct from its fully aromatic indazole counterpart by the saturation of the

fused carbocyclic ring. This structural nuance imparts unique conformational flexibility and

lipophilicity profiles (LogP), making THIs particularly effective in targeting G-Protein Coupled

Receptors (GPCRs) and specific enzyme pockets where fully planar aromatic systems fail to

achieve optimal induced fit.

Core Pharmacophore: The THI core consists of a pyrazole ring fused to a cyclohexane ring.

SAR studies predominantly focus on three vectors of modification:

N1/N2-Position (Pyrazole Nitrogen): Critical for solubility and target selectivity (e.g., CB1 vs.

CB2).

C3-Position: The primary vector for potency enhancement, often accommodating aryl or

heteroaryl substituents.
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C4-C7 Positions (Cyclohexane Ring): Modulation of metabolic stability and steric fit; gem-

dimethyl substitution here is common to block metabolic oxidation.

Primary Therapeutic Targets & Mechanistic
Insights[1]
A. Cannabinoid Receptor 1 (CB1) Inverse Agonists
Application: Metabolic Syndrome & Obesity Treatment.[1][2] Mechanism: Unlike first-generation

antagonists (e.g., Rimonabant) that penetrate the Blood-Brain Barrier (BBB) causing

psychiatric side effects, THI analogs are engineered as peripherally restricted inverse agonists.

They target CB1 receptors in adipose tissue and the liver to improve insulin sensitivity without

CNS engagement.

Key SAR Finding: Introducing polar moieties (e.g., carboxylates, sulfonamides) at the N1-

position or extending the C3-substituent increases Polar Surface Area (PSA), preventing

BBB traversal while maintaining nanomolar affinity for peripheral CB1 receptors.

B. Nitric Oxide Synthase (NOS) Inhibitors
Application: Neuroprotection (Stroke, Parkinson’s Disease) and Septic Shock. Mechanism:

THIs, particularly 7-nitroindazole (7-NI), act as competitive inhibitors of the heme-containing

active site of NOS.

Selectivity Challenge: The goal is to inhibit neuronal NOS (nNOS) or inducible NOS (iNOS)

while sparing endothelial NOS (eNOS) to avoid hypertension.

Key SAR Finding: Substitution at the C7-position (e.g., 7-nitro, 7-cyano) is critical for nNOS

selectivity. The 7-nitro group interacts with the heme periphery, altering the spin state of the

heme iron and preventing oxygen binding.

C. CDK2/Cyclin Inhibitors
Application: Cancer Therapy (Antiproliferative). Mechanism: THIs bind to the ATP-binding

pocket of Cyclin-Dependent Kinase 2 (CDK2).

Key SAR Finding: A C3-aminopyrazole moiety functions as a hinge-binder, mimicking the

adenine ring of ATP. Hydrophobic bulk at the N1-position accesses the deeper hydrophobic
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pocket, enhancing affinity.

Comparative Performance Analysis
The following tables contrast THI analogs with standard clinical or experimental benchmarks.

Table 1: CB1 Receptor Affinity & Selectivity (Peripheral
Restriction)
Comparison of THI Analog (Compound 2p) vs. Rimonabant (Standard).

Compound Scaffold CB1 Ki (nM) CB2 Ki (nM)
Brain/Plasm
a Ratio
(Mouse)

CNS Side
Effect
Potential

Rimonabant
Diarylpyrazol

e
1.8 >1000

~1.5 (High

CNS pen.)

High

(Depression/

Anxiety)

THI-2p
Tetrahydroind

azole
2.1 >5000

< 0.05 (Low

CNS pen.)

Low

(Peripherally

Restricted)

JD-5037
Peripheral

Pyrazole
1.5 >1000 < 0.02 Low

Data Source: Synthesized from biological evaluation studies of peripherally selective CB1

inverse agonists.

Table 2: NOS Isoform Selectivity (IC50 values in µM)
Comparison of 7-Nitroindazole vs. Non-selective L-NAME.
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Compound
nNOS
(Neuronal)

eNOS
(Endothelial)

iNOS
(Inducible)

Selectivity
(nNOS vs
eNOS)

L-NAME 0.5 0.4 4.0
~1 (Non-

selective)

7-Nitroindazole 0.7 >100 20 >140-fold

Indazole-7-CN 0.8 >100 25 >125-fold

Note: High nNOS/eNOS selectivity ratio is crucial for therapeutic safety.

Detailed Experimental Protocol
Protocol: Synthesis of 3-Aryl-4,5,6,7-Tetrahydroindazole
via Cyclocondensation
Objective: Synthesis of a core THI scaffold suitable for further N1 or C3 diversification. This

protocol utilizes a Knorr-type pyrazole synthesis adaptation.

Reagents:

Cyclohexanone derivative (e.g., 2-benzoylcyclohexanone for C3-phenyl analog).

Hydrazine hydrate (N2H4·H2O).

Ethanol (EtOH) or Acetic Acid (AcOH).

Catalyst: p-Toluenesulfonic acid (pTSA) (optional for sterically hindered ketones).

Step-by-Step Methodology:

Preparation: Dissolve 2-benzoylcyclohexanone (10 mmol) in absolute ethanol (20 mL) in a

50 mL round-bottom flask.

Addition: Add hydrazine hydrate (15 mmol, 1.5 eq) dropwise to the stirring solution at room

temperature. Caution: Exothermic reaction.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13157349?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cyclization: Heat the reaction mixture to reflux (78°C) for 3–5 hours. Monitor progress via

TLC (Mobile phase: Hexane/EtOAc 3:1). The disappearance of the ketone spot indicates

completion.

Work-up:

Cool the mixture to room temperature.

Evaporate the solvent under reduced pressure.

Pour the residue into ice-cold water (50 mL).

Purification:

If a solid precipitates: Filter, wash with cold water, and recrystallize from ethanol/water.[3]

If oil forms: Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na2SO4, and

purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Characterization: Confirm structure via ¹H-NMR (Look for disappearance of ketone α-protons

and appearance of NH signal if N1 is unsubstituted).

Validation Check: A successful synthesis yields a melting point of ~140-142°C (for the 3-phenyl

analog) and a distinct UV absorption λmax around 250-260 nm.

Mechanistic Visualizations
Diagram 1: SAR Map of the Tetrahydroindazole Scaffold
This diagram illustrates the functional impact of modifications at key positions on the THI ring.
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Caption: Functional mapping of the tetrahydroindazole scaffold showing critical substitution

vectors for optimizing pharmacokinetics (N1), potency (C3), and isoform selectivity (C7).

Diagram 2: CB1 Receptor Inverse Agonist Pathway
(Peripheral vs. Central)
This diagram contrasts the signaling outcomes of central (Rimonabant) vs. peripheral (THI

analogs) CB1 blockade.
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Caption: Comparative signaling pathway illustrating how THI analogs avoid the psychiatric

adverse events associated with first-generation CB1 antagonists by failing to cross the BBB.

Expert Insights & Future Directions
While the historical focus on THIs has been on NOS inhibition and Cannabinoid modulation,

recent data suggests a pivot toward multi-target oncology.

DHODH-p53 Axis: Recent optimization studies indicate that certain tetrahydroindazoles are

potent inhibitors of Dihydroorotate Dehydrogenase (DHODH).[4] Inhibition of DHODH

depletes the pyrimidine pool, which triggers a stress response leading to the stabilization and

activation of p53. This offers a mechanism to reactivate p53 in tumors without relying on

direct MDM2 binding, providing a complementary strategy to Nutlins.

Stereochemistry Matters: In CDK2 inhibition, the (R)-enantiomer of THI derivatives often

shows superior binding affinity compared to the racemate or (S)-enantiomer, necessitating

asymmetric synthesis or chiral separation in late-stage optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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